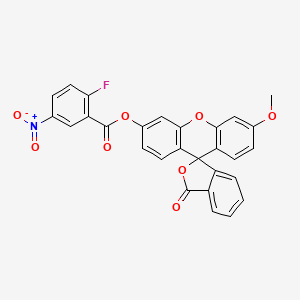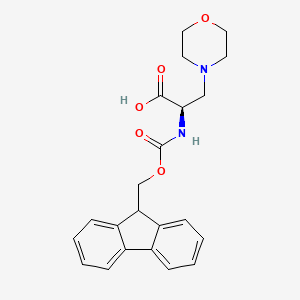amino}propanoic acid CAS No. 2108754-40-9](/img/structure/B6309216.png)
3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{(t-Butoxy)carbonylamino}propanoic acid is a chemical compound. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of 3-{(t-Butoxy)carbonylamino}propanoic acid is C15H27NO4 . The SMILES string representation is O=C(OC©©C)NC(C1CCCCC1)CC(O)=O .Physical And Chemical Properties Analysis
The molecular weight of 3-{(t-Butoxy)carbonylamino}propanoic acid is 285.38 . Other physical and chemical properties are not provided in the search results.科学研究应用
3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid has a wide range of applications in scientific research. It has been used as a protecting group in the synthesis of peptides and proteins, as a reagent in the synthesis of peptidomimetics, and as an inhibitor of enzymes. This compound has also been used in studies of the structure and function of proteins and peptides, as well as in studies of enzyme kinetics. In addition, this compound has been used in the synthesis of biologically active compounds, such as drugs, for the treatment of various diseases.
作用机制
The mechanism of action of 3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid is not yet fully understood. However, it is known that this compound is capable of interacting with proteins and peptides, as well as with enzymes. It is believed that this compound binds to the active site of enzymes, which leads to the inhibition of the enzyme’s activity. This compound has also been shown to interact with proteins and peptides, which can affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that this compound can interact with proteins and peptides, as well as with enzymes, which can lead to changes in the structure and function of these molecules. In addition, this compound has been shown to inhibit the activity of enzymes, which can lead to changes in the biochemical and physiological processes that are regulated by these enzymes.
实验室实验的优点和局限性
3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, this compound has been shown to interact with proteins and peptides, as well as with enzymes, which can be useful for studies of the structure and function of these molecules. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound can be toxic in high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for 3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid. One potential direction is the development of new synthesis methods for this compound. Another potential direction is the development of new applications for this compound, such as in drug discovery and the development of new drugs. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to the development of new inhibitors and activators of enzymes.
合成方法
3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid can be synthesized through a variety of methods. One common method is the reaction between tert-butyl chloride and cycloheptylamine. In this reaction, the tert-butyl chloride is treated with cycloheptylamine to form a tert-butoxycarbonyl amide. This amide is then hydrolyzed to form this compound. Another method for the synthesis of this compound is the reaction between tert-butyl bromide and cycloheptylamine. In this reaction, the tert-butyl bromide is treated with cycloheptylamine to form a tert-butoxycarbonyl amide. This amide is then hydrolyzed to form this compound.
安全和危害
属性
IUPAC Name |
3-[cycloheptyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(11-10-13(17)18)12-8-6-4-5-7-9-12/h12H,4-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZPSVVKDQIRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
![3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)
amino}propanoic acid](/img/structure/B6309219.png)